

Sulforhodamine G: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Sulforhodamine G	
Cat. No.:	B1216351	Get Quote

Sulforhodamine G is a water-soluble, fluorescent dye belonging to the rhodamine family. Its utility in research is primarily centered around its properties as a highly fluorescent and membrane-impermeant molecule, making it an excellent polar tracer and protein stain. This guide provides an in-depth overview of its applications, quantitative properties, and detailed experimental protocols for its use in neuroscience and proteomics.

Core Applications in Research

Sulforhodamine G has established itself as a versatile tool in several research domains:

- Neuroscience: It is widely used as a polar tracer to study neuronal morphology and cell-tocell communication.[1] Its most prominent application in this field is the in vivo staining of astrocytes, enabling the study of their structure and function in the intact brain.
- Proteomics: **Sulforhodamine G** serves as a sensitive fluorescent stain for the quantification of total cellular protein, particularly in 2D gel electrophoresis (2-DE).
- Cell Biology: As a fluid-phase marker, it can be employed to investigate cell permeability and endocytosis.

Physicochemical and Spectroscopic Properties

A summary of the key quantitative properties of **Sulforhodamine G** is presented below.



Property	Value	Reference
CAS Number	5873-16-5	INVALID-LINK
Molecular Formula	C25H25N2NaO7S2	INVALID-LINK
Molecular Weight	552.60 g/mol	INVALID-LINK
Excitation Maximum (λex)	529 nm	INVALID-LINK
Emission Maximum (λem)	548 nm	INVALID-LINK
Molar Extinction Coefficient	>65,000 cm ⁻¹ M ⁻¹	INVALID-LINK
Two-Photon Excitation	Similar to other rhodamine dyes, two-photon excitation is feasible. For the related Sulforhodamine B, the maximum two-photon excitation wavelength is around 810 nm.	[2]

Experimental ProtocolsIn Vivo Astrocyte Staining

Sulforhodamine G can be used for the in vivo labeling of astrocytes in rodents, allowing for their visualization using two-photon microscopy. The following protocol is a general guideline based on established methods for sulforhodamine dyes.[2][3][4][5][6]

Materials:

- Sulforhodamine G
- Sterile saline or artificial cerebrospinal fluid (aCSF)
- Anesthetized rodent (rat or mouse)
- Two-photon microscope

Procedure:



- Preparation of Staining Solution: Dissolve Sulforhodamine G in sterile saline or aCSF to a final concentration of 10 mg/mL.
- Administration: Administer the Sulforhodamine G solution via intravenous (tail vein) injection. A typical dosage is 20 mg/kg body weight.[6]
- · Imaging:
 - Allow the dye to circulate and label the astrocytes. This process can take from 40 to 90 minutes.[4][6]
 - Initially, blood vessels will be brightly fluorescent. Over time, the fluorescence in the vasculature will decrease, while astrocytes will become progressively stained.
 - Image the region of interest using a two-photon microscope with an excitation wavelength tuned to approximately 810 nm (based on data for the similar Sulforhodamine B).[2]

Workflow for in vivo astrocyte staining with **Sulforhodamine G**.

Fluorescent Protein Staining in 2D-Gels

This protocol details the use of **Sulforhodamine G** for staining proteins in two-dimensional electrophoresis gels.[7]

Materials:

- 2D electrophoresis gel with separated proteins
- Fixing solution: 35% (v/v) methanol
- Staining solution: **Sulforhodamine G** in 35% (v/v) methanol (four-fold molar excess of dye to protein)
- Washing solution: 35% (v/v) methanol
- Equilibration solution: Deionized water
- Fluorescent gel scanner



Procedure:

- Fixation: After electrophoresis, fix the gel in 35% methanol.
- Staining:
 - Incubate the gel overnight in the Sulforhodamine G staining solution.
 - Protect the staining dish from light with aluminum foil to prevent photobleaching.[7]
- Washing: Wash the gel four times for 15 minutes each with 35% methanol.
- Equilibration: Equilibrate the gel by washing twice for 15 minutes each with deionized water.

 [7]
- Imaging: Visualize the protein spots using a laser-based fluorescent gel scanner with an excitation wavelength of 532 nm.[7]

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